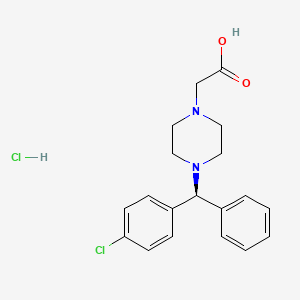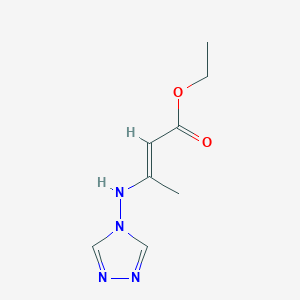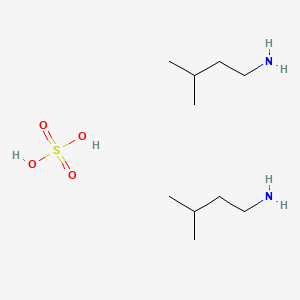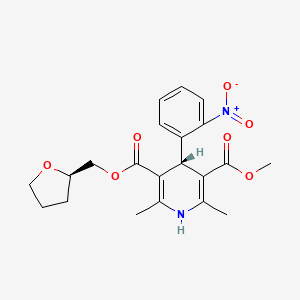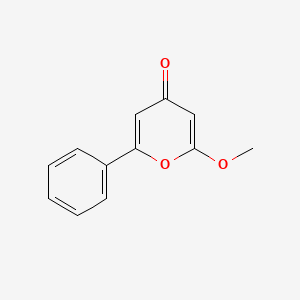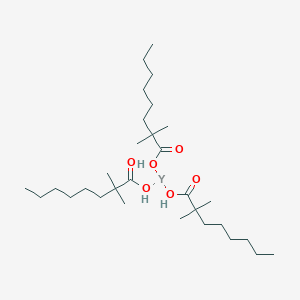
Yttrium(iii)neodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium(iii)neodecanoate can be synthesized through the reaction of yttrium(iii) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is isolated by precipitation or solvent evaporation .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity yttrium sources and neodecanoic acid. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Yttrium(iii)neodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form yttrium oxide (Y2O3).
Reduction: It can be reduced to elemental yttrium under specific conditions.
Substitution: It can undergo ligand exchange reactions with other carboxylic acids.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other carboxylic acids in the presence of a catalyst.
Major Products Formed:
Oxidation: Yttrium oxide (Y2O3).
Reduction: Elemental yttrium.
Substitution: Yttrium carboxylates with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Yttrium(iii)neodecanoate is used as a precursor in the synthesis of yttrium-containing materials, such as yttrium oxide nanoparticles, which have applications in catalysis and materials science .
Biology: It is used in the preparation of yttrium-based compounds for biological imaging and photodynamic therapy due to its favorable optical properties .
Medicine: this compound is explored for its potential use in drug delivery systems and as a component in radiopharmaceuticals for cancer treatment .
Industry: It is utilized in the production of high-performance materials, such as superconductors and phosphors for LED manufacturing .
Mecanismo De Acción
The mechanism by which yttrium(iii)neodecanoate exerts its effects involves the interaction of yttrium ions with biological molecules. In biological systems, yttrium ions can penetrate cell membranes and interact with proteins and nucleic acids, leading to various biochemical effects . The compound’s stability and ability to form complexes with other molecules make it a versatile agent in scientific research and industrial applications .
Comparación Con Compuestos Similares
- Yttrium(iii)acetate (C6H9O6Y)
- Yttrium(iii)chloride (YCl3)
- Yttrium(iii)oxide (Y2O3)
- Yttrium(iii)nitrate (Y(NO3)3)
Uniqueness: Yttrium(iii)neodecanoate is unique due to its organometallic nature and the presence of neodecanoate ligands, which provide it with distinct solubility and reactivity properties compared to other yttrium compounds. Its ability to form stable complexes and its applications in various fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C30H60O6Y |
|---|---|
Peso molecular |
605.7 g/mol |
Nombre IUPAC |
2,2-dimethyloctanoic acid;yttrium |
InChI |
InChI=1S/3C10H20O2.Y/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12); |
Clave InChI |
JCQVKACOGKDHRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
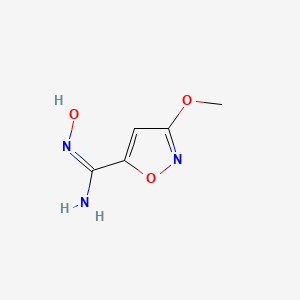
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
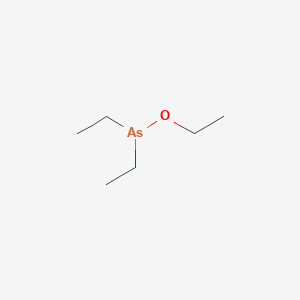


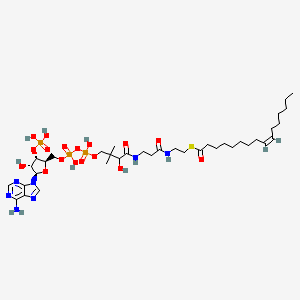
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)

